molecular formula C18H18ClN5O B10993839 1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-3-carboxamide

Cat. No.: B10993839
M. Wt: 355.8 g/mol
InChI Key: GVOLBJKNGUERNY-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-3-carboxamide is a synthetic organic compound that features a combination of pyridazine, indole, and piperidine moieties. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine ring: Starting from a suitable precursor, such as a chlorinated pyridazine derivative.

    Indole attachment: Coupling the indole moiety to the pyridazine ring through a nucleophilic substitution reaction.

    Piperidine incorporation: Introducing the piperidine ring via amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The pyridazine ring can be reduced to form different derivatives.

    Substitution: Halogen atoms on the pyridazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4.

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while substitution could introduce various functional groups onto the pyridazine ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Possible use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H18ClN5O/c19-16-5-6-17(23-22-16)24-9-1-2-13(11-24)18(25)21-14-3-4-15-12(10-14)7-8-20-15/h3-8,10,13,20H,1-2,9,11H2,(H,21,25)

InChI Key

GVOLBJKNGUERNY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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